2,4-difluorobenzyl 3-phenylacrylate
Description
2,4-Difluorobenzyl 3-phenylacrylate is a fluorinated aromatic ester combining a 2,4-difluorobenzyl moiety with a 3-phenylacrylate group. The 3-phenylacrylate moiety, a derivative of cinnamic acid, is associated with bioactivity in antioxidants and anti-inflammatory agents . This compound is likely synthesized via esterification of 3-phenylacrylic acid with 2,4-difluorobenzyl chloride, a commercially available intermediate (e.g., CAS 452-07-3) .
Properties
IUPAC Name |
(2,4-difluorophenyl)methyl (E)-3-phenylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2O2/c17-14-8-7-13(15(18)10-14)11-20-16(19)9-6-12-4-2-1-3-5-12/h1-10H,11H2/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSKCTBGZNPHLL-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OCC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)OCC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluorobenzyl 3-phenylacrylate typically involves the esterification of 2,4-difluorobenzyl alcohol with 3-phenylacrylic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2,4-difluorobenzyl 3-phenylacrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted benzyl acrylates .
Scientific Research Applications
2,4-difluorobenzyl 3-phenylacrylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is used in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4-difluorobenzyl 3-phenylacrylate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Benzyl Analogs
2,4-Dichlorobenzyl 3-Phenylacrylate
- Structural Difference : Chlorine substituents at benzyl 2- and 4-positions instead of fluorine.
- Activity : In a study comparing halogenated benzyl derivatives, 2,4-dichlorobenzyl analogs exhibited higher biological activity than 2,4-difluorobenzyl derivatives. The larger size and polarizability of chlorine atoms may enhance target binding .
4-Chlorobenzyl 3-Phenylacrylate
- Structural Difference : Single chlorine substituent at benzyl 4-position.
- Activity: Monosubstitution at the 4-position (e.g., compound 6d) resulted in significantly reduced activity compared to 2,4-difluorobenzyl derivatives, underscoring the necessity of dihalogenation for optimal activity .
Fluorine-Substituted Benzyl Derivatives
2,6-Difluorobenzyl Derivatives (e.g., TAK-385)
- Structural Difference : Fluorine substituents at benzyl 2- and 6-positions.
- Pharmacological Profile : The 2,6-difluorobenzyl group in TAK-385 demonstrated reduced cytochrome P450 inhibition compared to 2,4-difluorobenzyl analogs, highlighting the impact of substitution geometry on metabolic interactions .
- Synthetic Accessibility : 2,6-Difluorobenzyl chloride (CAS 10529-32) is less commonly available than 2,4-difluorobenzyl chloride, complicating large-scale synthesis .
Non-Halogenated and Cyano-Substituted Analogs
Methyl 2-Cyano-3-Phenylacrylate
Natural Phenylpropanoids (e.g., Caffeic Acid)
Key Research Findings
- Substitution Geometry : Dihalogenation at benzyl 2- and 4-positions is critical for maintaining biological activity, with fluorine offering a balance between electronic effects and metabolic stability .
- Metabolic Impact : 2,4-Difluorobenzyl derivatives exhibit fewer cytochrome P450 interactions than chlorinated analogs but more than 2,6-difluorobenzyl compounds .
- Synthetic Viability : 2,4-Difluorobenzyl chloride is widely available, enabling scalable synthesis compared to rarer isomers like 2,6-difluorobenzyl chloride .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
